molecular formula C21H20ClN5O2 B6125133 3-(4-chlorophenyl)-7-(2-morpholinoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

3-(4-chlorophenyl)-7-(2-morpholinoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B6125133
M. Wt: 409.9 g/mol
InChI Key: OWJCSEVJFXYCFU-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-7-(2-morpholinoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core, a 4-chlorophenyl group, and a morpholinoethyl side chain. The combination of these structural elements imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-7-(2-morpholinoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with 2-aminopyridine to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core. The final step involves the alkylation of the core with 2-chloroethylmorpholine under basic conditions to introduce the morpholinoethyl side chain.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-7-(2-morpholinoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-7-(2-morpholinoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-7-(2-morpholinoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets within the cell. The compound is known to inhibit certain enzymes or receptors, thereby modulating cellular pathways. For instance, it may inhibit kinases involved in cell proliferation, leading to its potential use as an anti-cancer agent. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure but lacks the chlorophenyl and morpholinoethyl groups.

    Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with similar applications in medicinal chemistry.

    Pyrido[3,4-b]indole: Contains a pyrido core but differs in the arrangement of nitrogen atoms and substituents.

Uniqueness

The uniqueness of 3-(4-chlorophenyl)-7-(2-morpholinoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one lies in its specific combination of structural elements, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group enhances its lipophilicity, while the morpholinoethyl side chain improves its solubility and bioavailability. These features make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5-(4-chlorophenyl)-11-(2-morpholin-4-ylethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O2/c22-16-3-1-15(2-4-16)17-14-24-27-19-5-6-26(8-7-25-9-11-29-12-10-25)21(28)18(19)13-23-20(17)27/h1-6,13-14H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJCSEVJFXYCFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C=CC3=C(C2=O)C=NC4=C(C=NN34)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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